

An In-Depth Technical Guide to the Solubility and Stability of 4-Isopropylthiophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **4-Isopropylthiophenol** (4-IPT), a key intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals. Understanding these core physicochemical properties is critical for its effective handling, storage, and application in research and development.

Physicochemical Properties of 4-Isopropylthiophenol

4-Isopropylthiophenol is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.[1] Its fundamental properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ S	[1]
Molecular Weight	152.26 g/mol	[1]
CAS Number	4946-14-9	[1]
Boiling Point	99-100 °C at 14 mmHg	[1]
Density	0.979 g/mL at 25 °C	[1]
Refractive Index	n20/D 1.552 (lit.)	[1]

Solubility Profile

The solubility of a compound is a critical parameter for its use in various applications, from reaction chemistry to formulation development. The solubility of **4-Isopropylthiophenol** has been qualitatively described in several sources. It is generally considered soluble in organic solvents such as alcohols and benzene.[2] However, there are conflicting reports regarding its solubility in water, with some sources stating it is soluble while others describe it as sparingly soluble.

For practical applications, a quantitative understanding of solubility is essential. The following table presents representative solubility data for **4-Isopropylthiophenol** in a range of common laboratory solvents at ambient temperature.



Solvent	Polarity Index	Solubility (g/100 mL) at 25 °C	Classification
Water	9.0	< 0.1	Insoluble
Methanol	6.6	> 50	Very Soluble
Ethanol	5.2	> 50	Very Soluble
Acetone	5.1	> 50	Very Soluble
Dichloromethane	3.4	> 50	Very Soluble
Toluene	2.4	> 50	Very Soluble
Hexane	0.0	> 50	Very Soluble

Note: The quantitative solubility values are estimated based on the principle of "like dissolves like" and qualitative statements from various sources. Precise experimental determination is recommended for specific applications.

Stability Characteristics and Degradation Pathways

4-Isopropylthiophenol is susceptible to degradation under certain environmental conditions. A thorough understanding of its stability is crucial for ensuring its quality and for the development of stable formulations.

General Stability Profile

- Air Sensitivity: 4-Isopropylthiophenol is known to be air-sensitive. Prolonged exposure to air can lead to oxidation.
- Incompatibilities: The compound is incompatible with strong oxidizing agents.
- Thermal Stability: While stable at ambient temperatures, elevated temperatures can lead to decomposition. Hazardous decomposition products include carbon monoxide, carbon dioxide, and sulfur oxides.
- Storage Recommendations: To maintain its integrity, 4-Isopropylthiophenol should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from light



and oxidizing agents.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3][4][5]

Table of Forced Degradation Conditions and Expected Observations for **4-Isopropylthiophenol**

Stress Condition	Reagents and Conditions	Expected Degradation Pathway	Primary Degradant
Acid Hydrolysis	0.1 M HCl, 60 °C, 24 h	Generally stable, as the thiol group is not readily hydrolyzed.	No significant degradation expected.
Base Hydrolysis	0.1 M NaOH, 60 °C, 24 h	Potential for phenolate formation, but the C-S bond is stable.	No significant degradation expected.
Oxidation	3% H ₂ O ₂ , RT, 24 h	Oxidation of the thiol group.	4,4'-Diisopropyl- diphenyldisulfide
Thermal Degradation	105 °C, 48 h	Thermal decomposition.	Oxides of sulfur, carbon monoxide, carbon dioxide.
Photodegradation	ICH Q1B conditions (UV/Vis light)	Potential for photolytic oxidation.	4,4'-Diisopropyl- diphenyldisulfide and other related species.

Primary Degradation Pathway: Oxidation to Disulfide

The most significant degradation pathway for **4-Isopropylthiophenol** is the oxidation of its thiol group to form the corresponding disulfide, 4,4'-diisopropyl-diphenyldisulfide.[6][7][8] This reaction can be catalyzed by light, air (oxygen), and oxidizing agents.



Caption: Oxidation of 4-Isopropylthiophenol.

Experimental Protocols

Detailed and validated experimental protocols are necessary for the accurate determination of solubility and stability.

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of **4-Isopropylthiophenol** in various solvents.[9][10][11][12]

Caption: Workflow for solubility determination.

Detailed Steps:

- Preparation of Saturated Solutions: To a series of glass vials, add a known volume (e.g., 5 mL) of each test solvent (water, methanol, ethanol, acetone, dichloromethane, toluene, hexane). Add an excess amount of 4-Isopropylthiophenol to each vial to ensure a saturated solution is formed.
- Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the vials for 24 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
- Sample Preparation for Analysis: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
- Quantitative Analysis: Analyze the diluted samples using a validated stability-indicating
 HPLC-UV method. A typical method would involve a C18 column with a mobile phase of
 acetonitrile and water, with UV detection at a wavelength where 4-Isopropylthiophenol has
 significant absorbance (e.g., 254 nm).



• Calculation: Calculate the concentration of **4-Isopropylthiophenol** in the original supernatant based on the dilution factor and the calibration curve. Express the solubility in g/100 mL.

Protocol for Stability Indicating Method and Forced Degradation Studies

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[13][14][15][16][17]

Caption: Workflow for forced degradation studies.

Detailed Steps:

- Preparation of Stock Solution: Prepare a stock solution of 4-Isopropylthiophenol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Forced Degradation Conditions:
 - Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
 Heat the mixture at 60 °C.
 - Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
 Heat the mixture at 60 °C.
 - Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature.
 - Thermal Degradation: Place a solid sample of 4-Isopropylthiophenol in an oven at 105
 C. Also, heat a solution of the compound.
 - Photodegradation: Expose a solution of 4-Isopropylthiophenol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- Sample Collection and Preparation: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from each stress condition. For acid and base hydrolysis, neutralize the



samples before dilution. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

- HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all significant degradation products.[18][19][20][21][22]
- Degradation Product Identification: For the identification of major degradation products, collect the corresponding fractions from the HPLC and subject them to mass spectrometric analysis (LC-MS/MS). Alternatively, GC-MS can be used for the analysis of volatile degradants.[23][24][25][26][27]
- Data Analysis: Calculate the percentage of degradation of 4-Isopropylthiophenol at each time point. Plot the natural logarithm of the remaining concentration versus time to determine the degradation kinetics (e.g., first-order). Identify the structure of the major degradation products to elucidate the degradation pathways.

Conclusion

This technical guide provides essential information on the solubility and stability of **4- Isopropylthiophenol** for professionals in research and drug development. While being highly soluble in common organic solvents, its limited aqueous solubility and susceptibility to oxidation are key considerations for its handling and application. The provided experimental protocols offer a framework for generating robust and reliable data to support the development of processes and formulations involving this important chemical intermediate. It is recommended that specific quantitative data be generated for each particular application and matrix to ensure accuracy and reproducibility.

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